

Synthesis and Characterization of Azido-PEG4azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Azido-PEG4-azide** (also known as 1,11-diazido-3,6,9-trioxaundecane). This homobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and materials science, primarily utilized in "click chemistry" reactions.

Introduction

Azido-PEG4-azide is a polyethylene glycol (PEG) derivative containing two terminal azide groups. The PEG4 linker imparts hydrophilicity, enhancing the solubility of conjugates in aqueous media. The terminal azide functionalities allow for efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).

Synthesis of Azido-PEG4-azide

The synthesis of **Azido-PEG4-azide** is typically achieved through a two-step process starting from tetraethylene glycol. The hydroxyl groups are first converted to a better leaving group, commonly a mesylate, which is subsequently displaced by an azide nucleophile.

Synthetic Pathway





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Caption: Synthetic pathway for Azido-PEG4-azide.

Experimental Protocols

Step 1: Synthesis of 1,11-Dimesyl-3,6,9-trioxaundecane

This protocol is adapted from a general procedure for the mesylation of polyethylene glycols.[1] [2]

- Materials:
 - Tetraethylene glycol (1 equivalent)
 - Anhydrous Dichloromethane (DCM)
 - Triethylamine (TEA) (2.2 equivalents)
 - Methanesulfonyl chloride (MsCl) (2.2 equivalents)
 - Deionized water
 - Brine solution
 - Anhydrous sodium sulfate
- Procedure:
 - 1. Dissolve tetraethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - 2. Cool the solution to 0 °C in an ice bath.



- 3. Slowly add triethylamine to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride.
- 4. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- 5. Quench the reaction by adding deionized water.
- 6. Transfer the mixture to a separatory funnel and extract the organic layer.
- 7. Wash the organic layer sequentially with deionized water and brine.
- 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylated product.

Step 2: Synthesis of Azido-PEG4-azide

This protocol is based on a general method for the conversion of PEG mesylates to PEG azides.[2]

- Materials:
 - 1,11-Dimesyl-3,6,9-trioxaundecane (1 equivalent)
 - Anhydrous Dimethylformamide (DMF)
 - Sodium azide (NaN₃) (at least 2.5 equivalents)
 - Dichloromethane (DCM)
 - Deionized water
 - Brine solution
 - Anhydrous sodium sulfate
- Procedure:
 - 1. Dissolve the crude 1,11-dimesyl-3,6,9-trioxaundecane in anhydrous DMF.



- 2. Add sodium azide to the solution and heat the mixture (e.g., to 80-90 °C) with stirring overnight under an inert atmosphere.
- 3. After cooling to room temperature, dilute the reaction mixture with DCM and wash with deionized water and brine to remove residual DMF and inorganic salts.
- 4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Azido-PEG4-azide**.

Purification

The crude **Azido-PEG4-azide** can be purified by column chromatography on silica gel. The choice of eluent system may require some optimization, but mixtures of dichloromethane/methanol or ethyl acetate/hexanes are commonly used for the purification of PEG derivatives.

Characterization of Azido-PEG4-azide

Thorough characterization is essential to confirm the identity and purity of the synthesized **Azido-PEG4-azide**. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is used to confirm the presence of the PEG backbone and the modification of the terminal methylene groups. The signals for the protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm. The protons on the methylene groups adjacent to the azide groups are expected to be shifted slightly downfield to approximately 3.4 ppm.
- 13C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons in the PEG backbone (typically in the range of 60-70 ppm) and a distinct peak for the carbon atom attached to the azide group, which is expected around 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial technique for confirming the successful introduction of the azide functional groups. A strong, sharp absorption band characteristic of the azide asymmetric



stretch is expected in the region of 2100 cm⁻¹.[3][4] The absence of a strong, broad O-H stretching band around 3300 cm⁻¹ indicates the complete conversion of the starting diol.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For **Azido-PEG4-azide** ($C_8H_{16}N_6O_3$), the expected monoisotopic mass is approximately 244.13 g/mol .[5][6]

Characterization Workflow



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Caption: Workflow for the purification and characterization of **Azido-PEG4-azide**.

Data Presentation

The following tables summarize the key quantitative data for **Azido-PEG4-azide**.

Table 1: Physicochemical Properties of Azido-PEG4-azide

Property	Value	Reference
Molecular Formula	C8H16N6O3	[5][6]
Molecular Weight	244.25 g/mol	[5][6]
CAS Number	101187-39-7	[5][6][7]
Appearance	Colorless to pale yellow liquid	-

Table 2: Spectroscopic Data for Azido-PEG4-azide



Technique	Expected Peaks/Signals
¹H NMR (CDCl₃)	~3.6 ppm (m, 12H, -O-CH ₂ -CH ₂ -O-), ~3.4 ppm (t, 4H, N ₃ -CH ₂ -)
¹³ C NMR (CDCl ₃)	~70 ppm (-O-CH ₂ -CH ₂ -O-), ~50 ppm (N ₃ -CH ₂ -)
FTIR	~2100 cm ⁻¹ (strong, sharp, N₃ stretch)
Mass Spec (ESI-MS)	[M+H] ⁺ at m/z 245.14, [M+Na] ⁺ at m/z 267.12

Applications

Azido-PEG4-azide is a versatile building block in various fields of research and development:

- PROTACs: It serves as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]
- Bioconjugation: It is used to introduce azide functionalities onto biomolecules for subsequent "click" reactions.
- Drug Delivery: The PEG linker enhances the solubility and pharmacokinetic properties of drug conjugates.
- Surface Modification: It can be used to functionalize surfaces with azide groups for the immobilization of biomolecules.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of **Azido-PEG4-azide**. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists working in the fields of drug development, bioconjugation, and materials science, enabling the effective utilization of this important chemical tool.

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